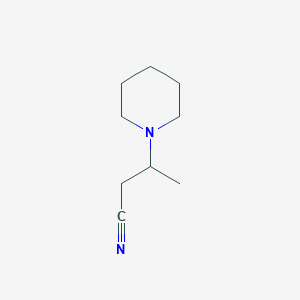
3-(Piperidin-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)butanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 3-(Piperidin-1-yl)butanenitrile and similar piperidine derivatives involves various intra- and intermolecular reactions . Specific methods of synthesis have been widely studied and published .Molecular Structure Analysis
The InChI code for 3-(Piperidin-1-yl)butanenitrile is 1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 . This indicates that the molecule consists of a piperidine ring attached to a butanenitrile group .Chemical Reactions Analysis
Piperidine derivatives, including 3-(Piperidin-1-yl)butanenitrile, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(Piperidin-1-yl)butanenitrile is a liquid at room temperature . Its absorption and emission spectra have been investigated in different solvents of varying polarities . The quantum yield and lifetime values of this molecule were measured in various solvents .Applications De Recherche Scientifique
Chemical Properties and Storage
“3-(Piperidin-1-yl)butanenitrile” has a CAS Number of 32813-37-9 and a molecular weight of 152.24 . It is a liquid at room temperature .
Role in Drug Design
Piperidines, including “3-(Piperidin-1-yl)butanenitrile”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Presence in Pharmaceuticals
Derivatives of piperidines are present in more than twenty classes of pharmaceuticals . This highlights the importance of “3-(Piperidin-1-yl)butanenitrile” in the pharmaceutical industry .
Role in Synthesis of Piperidine Derivatives
“3-(Piperidin-1-yl)butanenitrile” is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing a piperidine moiety, such as “3-(Piperidin-1-yl)butanenitrile”, is an area of active research . This helps in the discovery of new drugs .
Role in Synthesis of Antiviral Agents
Isatin derivatives, which can be synthesized using “3-(Piperidin-1-yl)butanenitrile”, have been studied as potential broad-spectrum antiviral agents .
Role in Synthesis of ALK and ROS1 Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized using “3-(Piperidin-1-yl)butanenitrile”, have been designed as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are used in the treatment of certain types of cancer .
Safety and Hazards
The safety information for 3-(Piperidin-1-yl)butanenitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(Piperidin-1-yl)butanenitrile, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-piperidin-1-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHGISVFNEUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2687872.png)
![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)

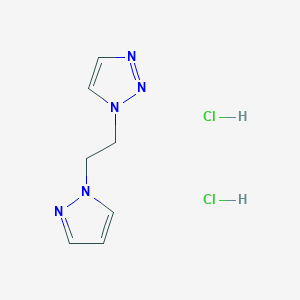
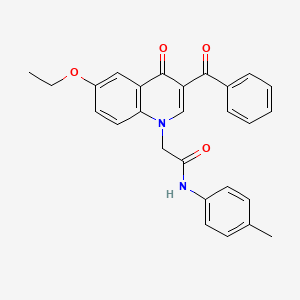

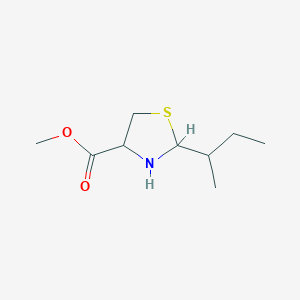
![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)
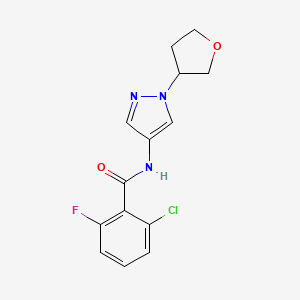
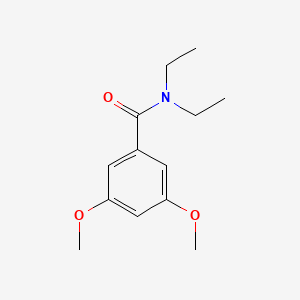
![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)

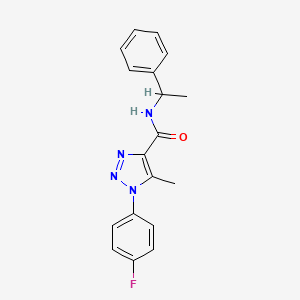
![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)